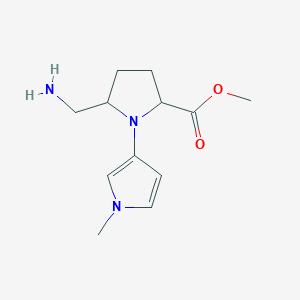

Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate

Description

Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate is a heterocyclic compound featuring a pyrrolidine backbone substituted with an aminomethyl group at the 5-position and a 1-methylpyrrole moiety at the 1-position. The methyl ester at the 2-position enhances its solubility and reactivity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C12H19N3O2 |

|---|---|

Molecular Weight |

237.30 g/mol |

IUPAC Name |

methyl 5-(aminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C12H19N3O2/c1-14-6-5-10(8-14)15-9(7-13)3-4-11(15)12(16)17-2/h5-6,8-9,11H,3-4,7,13H2,1-2H3 |

InChI Key |

STWYPOYFOIOCAV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C1)N2C(CCC2C(=O)OC)CN |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Multi-Step Synthesis via Pyrrolidine Ring Closure and Functionalization

One common approach involves the ring closure reaction between suitable precursors to form the pyrrolidine ring, followed by functional group modifications to install the aminomethyl and pyrrole substituents.

Step 1: Pyrrolidine Ring Closure

- A ring closure reaction is carried out between two precursors, such as a dicarboxylic acid derivative and a methylamine source.

- For example, malic acid and methylamine can be reacted in toluene under reflux conditions to form an intermediate cyclic amide or lactam.

- The reaction is typically performed at elevated temperatures (reflux) for extended periods (e.g., 18 hours) to ensure complete cyclization.

- The intermediate is isolated by cooling, solvent removal, and crystallization techniques, yielding a solid intermediate suitable for further transformations.

Step 2: Reduction to Amino Alcohol or Aminomethyl Intermediate

- The cyclic intermediate is subjected to reduction using selective reducing agents such as sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether complex, or boron tribromide-ethyl ether.

- These reagents reduce the lactam or amide functionalities to the corresponding amino alcohol or aminomethyl derivatives.

- The reduction is typically conducted in tetrahydrofuran (THF) under inert atmosphere with controlled temperature (e.g., cooling to -10 to 10 °C) and gradual addition of reagents.

- After completion, the reaction is quenched with acidic aqueous solutions, and the product is extracted and purified.

Step 4: Esterification to Methyl Carboxylate

- The carboxylic acid group on the pyrrolidine ring is esterified to the methyl ester using standard esterification protocols.

- Common methods include treatment with methanol in the presence of acid catalysts or via methylation reagents.

- The final product is purified by crystallization or chromatographic techniques.

Alternative Synthetic Methods

- Some synthetic routes utilize hydrazide intermediates and subsequent condensation with diketones to form pyrrole derivatives, which are then incorporated into the pyrrolidine framework.

- Deacylation reactions under acidic reflux conditions can be employed to free amino groups after protective acylation steps.

- Transition metal-catalyzed formylation and deprotection methods have been reported for related pyrrole derivatives, enabling efficient functionalization with high yields and reduced metal contamination.

Summary of Key Synthetic Parameters and Outcomes

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Ring closure | Malic acid + methylamine in toluene, reflux 18 h | Formation of cyclic intermediate (lactam) |

| 2 | Reduction | NaBH4, KBH4, BF3·Et2O, or BBr3·Et2O in THF, inert atmosphere, -10 to 50 °C | Conversion to amino alcohol or aminomethyl intermediate |

| 3 | Pyrrole introduction | Coupling with 1-methyl-1H-pyrrole-3-carboxaldehyde or derivatives | Installation of pyrrole substituent |

| 4 | Esterification | Methanol with acid catalyst or methylation reagents | Formation of methyl ester |

| Purification | Crystallization, extraction, chromatography | Solvent removal, filtration, extraction with ethyl acetate | High purity product confirmed by NMR and MS |

Analytical Verification

- Nuclear Magnetic Resonance (NMR) : Characteristic chemical shifts confirm the presence of pyrrolidine and pyrrole rings, aminomethyl groups, and methyl ester functionalities.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with molecular weight of 237.30 g/mol verify molecular integrity.

- Chromatography : Purity assessed by chromatographic methods ensures removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Based on available search results, here's what is known about the applications of compounds related to "Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate":

Note: It's important to note that the query specifies "this compound," while some search results refer to "tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate" or "5-(Aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid". These are similar compounds, but not identical.

tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate

- Potential Applications: This compound is noted for its potential use in medicinal chemistry, specifically in the creation of therapeutic agents. The presence of tert-butyl and aminomethyl groups may enhance its solubility and biological activity.

- Reported Biological Activity: Research suggests that tert-butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate may have significant biological activity. Its structural components suggest it may possess anti-viral, anti-cancer, and anti-microbial properties. It has also been identified as an intermediate in the synthesis of polyhydroxylated pyrrolidines, known for various biological effects such as enzyme inhibition and modulation of cellular pathways.

5-(Aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid

- Research Compound: 5-(Aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylic acid is described as a useful research compound.

N-(5-{[(5-{[(3-Amino-3-iminopropyl)amino]carbonyl}-1-methyl-1H-pyrrol-3-yl)amino]carbonyl}-1-methyl-1H-pyrrol-3-yl)-4-[(3-{[(11aS)-7-methoxy-5-oxo-2,3,5,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-8-yl]oxy}propanoyl)amino]-1-methyl-1H-pyrrole-2-carboxamide

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Backbone Diversity : The target compound uses a pyrrolidine ring, whereas analogs in and employ pyrazole or extended pyrrolidine systems with additional unsaturated bonds.

- Synthetic Complexity : Multi-step protocols involving palladium catalysis (e.g., ) are common for pyrrolidine derivatives, whereas pyrazole analogs () require simpler coupling reactions.

Physicochemical and Reactivity Profiles

Hydrogen-Bonding and Solubility :

The aminomethyl group in the target compound enhances hydrogen-bond donor capacity compared to the methyl ester-dominated analogs in and . This may improve crystallinity, as observed in Etter’s graph-set analysis of hydrogen-bonded networks .

Stability and Reactivity :

Biological Activity

Methyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate (CAS No. 2059932-29-3) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological properties, including antibacterial and antitumor activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit significant antibacterial properties. For instance, a series of pyrrole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, respectively, indicating their potential as effective antibacterial agents .

| Compound | MIC (µg/mL) | Bacteria Type |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 12.5 | Escherichia coli |

Antitumor Activity

In addition to antibacterial effects, the compound has been evaluated for its antitumor activity. Research has shown that certain pyrrole derivatives can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, a study reported that specific modifications to the pyrrolidine structure enhanced cytotoxicity against various human cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the aminomethyl group enhances interaction with bacterial enzymes or cellular targets involved in proliferation and survival pathways in cancer cells. This interaction may lead to disruption of critical cellular processes, thereby exerting its antibacterial and anticancer effects.

Study on Antibacterial Efficacy

A comprehensive study published in MDPI evaluated the antibacterial efficacy of various pyrrole derivatives, including this compound. The findings highlighted a strong correlation between structural modifications and enhanced antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Evaluation of Cytotoxic Effects

Another significant study focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values indicating substantial potency against certain types of cancer cells .

Q & A

Q. Optimization Strategies :

- Catalysts : Potassium hydrogen sulfate (KHSO₄) has been effective in promoting cyclization reactions in similar pyrrole-pyrrolidine systems ( ).

- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reactivity and side-product formation.

- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization for high-purity isolation.

Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- Fourier-Transform Infrared (FTIR) : Identify key functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).

- HPLC with UV/Vis Detection : Assess purity using a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) as described in .

How can computational chemistry aid in understanding the electronic and steric properties of this compound?

Advanced Research Question

- Density Functional Theory (DFT) :

- Calculate molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites.

- Optimize geometry to assess steric hindrance around the pyrrolidine ring and aminomethyl group.

- Molecular Docking : Model interactions with biological targets (e.g., enzymes or receptors) to rationalize structure-activity relationships.

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvation effects on reactivity.

- Reference Analogues : Compare with structurally related compounds in (2-formylpyrrole derivatives) to infer electronic behavior .

What strategies are effective in resolving discrepancies in biological activity data reported for this compound?

Advanced Research Question

Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Methodological solutions include:

- Purity Validation :

- Residual Solvent Analysis : Gas chromatography (GC) to detect traces of solvents (e.g., DMF, ethanol) as per pharmacopeial standards ( ).

- Elemental Analysis : Verify C/H/N ratios to confirm stoichiometry.

- Biological Assay Standardization :

- Use buffer systems with controlled pH (e.g., ammonium acetate buffer, pH 6.5, from ).

- Include positive/negative controls (e.g., known enzyme inhibitors).

- Stereochemical Confirmation :

How does the stereochemistry at the pyrrolidine ring influence the compound’s reactivity and interaction with biological targets?

Advanced Research Question

- Synthesis of Enantiomers : Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to isolate (R)- or (S)-configured pyrrolidine rings.

- Steric Effects :

- Bulky substituents (e.g., 1-methylpyrrole) may restrict rotation, favoring specific conformations.

- Molecular dynamics (MD) simulations can predict dominant conformers in solution.

- Biological Interactions :

What are the challenges in synthesizing the aminomethyl substituent at position 5, and how can they be mitigated?

Basic Research Question

- Challenge : The aminomethyl group (-CH₂NH₂) may undergo unwanted oxidation or side reactions during synthesis.

- Mitigation Strategies :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis ( ).

- Reductive Amination : React a ketone intermediate (e.g., 5-formylpyrrolidine) with ammonia/NaBH₃CN to directly introduce the aminomethyl group.

- Quality Control : Monitor reaction progress via TLC (Rf ~0.3–0.5 in methanol/dichloromethane) as in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.